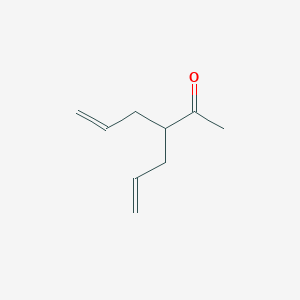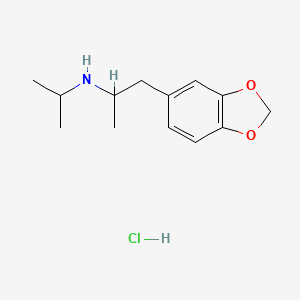![molecular formula C10H12N2O3 B14450535 2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate CAS No. 74207-04-8](/img/structure/B14450535.png)
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate is a chemical compound known for its unique structure and reactivity. This compound features a diazonium group attached to a cyclohexene ring, which is further substituted with a methoxycarbonyl group. The presence of the diazonium group makes it highly reactive and useful in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The process generally includes the following steps:
Formation of the Amine Precursor: The starting material, a cyclohexene derivative, is first functionalized with a methoxycarbonyl group.
Diazotization: The amine precursor is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Conducted in alkaline conditions with the presence of phenols or aromatic amines.
Reduction Reactions: Utilizes reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halides, phenols, and nitriles.
Coupling Reactions: Azo compounds.
Reduction Reactions: Amines.
Applications De Recherche Scientifique
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate involves the formation of reactive intermediates through the loss of nitrogen gas. This leads to the generation of highly reactive carbocations or radicals, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium Chloride: A well-known diazonium salt used in similar reactions.
4-Nitrobenzenediazonium Tetrafluoroborate: Another diazonium compound with different substituents.
Uniqueness
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate is unique due to its cyclohexene ring structure and methoxycarbonyl substitution, which impart distinct reactivity and properties compared to other diazonium salts.
Propriétés
Numéro CAS |
74207-04-8 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
methyl (1R,6S)-6-(2-diazoacetyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)8-5-3-2-4-7(8)9(13)6-12-11/h2-3,6-8H,4-5H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
NPPXNXCKJLWQIG-JGVFFNPUSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)C=[N+]=[N-] |
SMILES canonique |
COC(=O)C1CC=CCC1C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


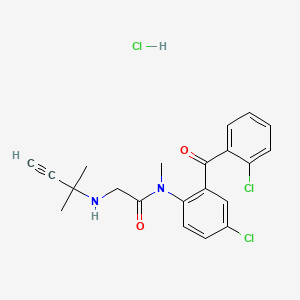
![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
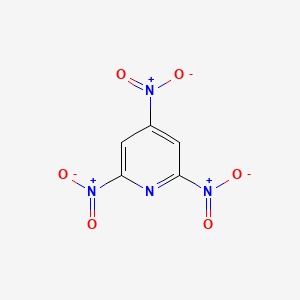
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
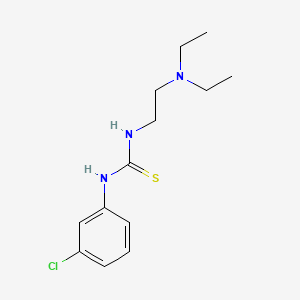
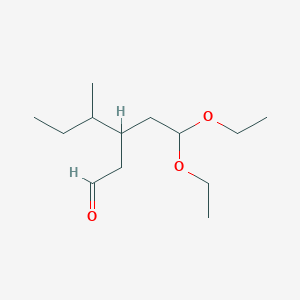
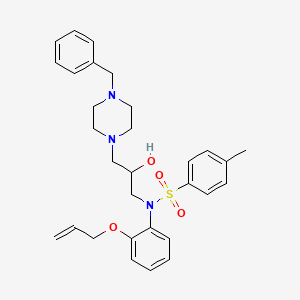
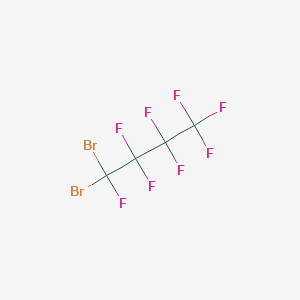
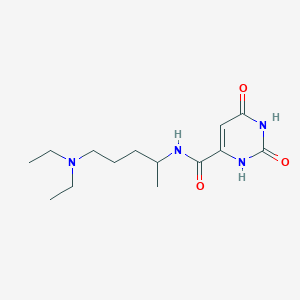
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
